2-(4-Ethoxyphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one
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Overview
Description
2-(4-Ethoxyphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one is a complex organic compound with a unique structure that combines a cyclopentapyrrole ring, an azetidine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentapyrrole ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the azetidine ring: This step involves the formation of the azetidine ring through a cyclization reaction, often using a nitrogen-containing precursor.
Attachment of the ethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
Scientific Research Applications
2-(4-Ethoxyphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,5,6-Methenocyclopentapyrazole,3,3a,4,5,6,6a-hexahydro-: This compound shares a similar cyclopentapyrrole ring structure.
1H-Cyclopropa[a]naphthalene, 1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-: This compound has a similar polycyclic structure.
Uniqueness
2-(4-Ethoxyphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one is unique due to the combination of its cyclopentapyrrole ring, azetidine ring, and ethoxyphenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-ethoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-24-19-8-6-15(7-9-19)10-20(23)22-13-18(14-22)21-11-16-4-3-5-17(16)12-21/h6-9,16-18H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSHDTJDVUEVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CC4CCCC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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